methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, a sulfonyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps:
Formation of the Glycyl Amide: The initial step involves the reaction of glycine with N-ethyl-N-[(4-methylphenyl)sulfonyl] chloride in the presence of a base such as triethylamine. This forms the N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl amide.
Esterification: The glycyl amide is then reacted with methyl 2-aminobenzoate under acidic conditions to form the final product. Common reagents for this step include hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, thereby influencing signal transduction pathways.
Protein Modification: Reacting with proteins to alter their function or stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)acetate: Similar structure but with an acetate group instead of a benzoate.
Ethyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[[2-[ethyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-21(27(24,25)15-11-9-14(2)10-12-15)13-18(22)20-17-8-6-5-7-16(17)19(23)26-3/h5-12H,4,13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUJUYCANVJFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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